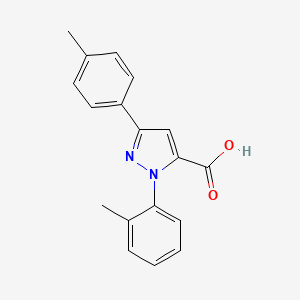
2-(2-(4-(Dimethylamino)benzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(4-(ジメチルアミノ)ベンジリデン)ヒドラジノ)-N-(3-メトキシフェニル)-2-オキソアセトアミドは、科学研究の様々な分野で潜在的な応用を持つ複雑な有機化合物です。この化合物は、ジメチルアミノ基、ベンジリデン基、ヒドラジノ基、メトキシフェニル基を含む独特の構造が特徴です。
製法
合成経路と反応条件
2-(2-(4-(ジメチルアミノ)ベンジリデン)ヒドラジノ)-N-(3-メトキシフェニル)-2-オキソアセトアミドの合成は、通常、中間体の合成から始まり、複数の工程を必要とします。一般的な方法の1つは、4-(ジメチルアミノ)ベンズアルデヒドとヒドラジン水和物を縮合させてヒドラゾン中間体を作成することです。この中間体は、制御された条件下で3-メトキシフェニルイソシアネートと反応させ、最終生成物を得ます。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される場合がありますが、規模が大きくなります。温度、圧力、溶媒の選択などの反応条件は、高収率と純度を確保するために最適化されています。連続フローリアクターや自動合成などの高度な技術は、効率性とスケーラビリティを高めるために使用されることがあります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(Dimethylamino)benzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 4-(dimethylamino)benzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 3-methoxyphenyl isocyanate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
反応の種類
2-(2-(4-(ジメチルアミノ)ベンジリデン)ヒドラジノ)-N-(3-メトキシフェニル)-2-オキソアセトアミドは、次のものを含む様々な化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: この化合物は、官能基が求核剤によって置き換わる求核置換反応に参加することができます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム。通常、水性溶媒または有機溶媒中で行われます。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。反応は、テトラヒドロフラン(THF)などの無水溶媒中で行われることが多いです。
置換: アミン、チオール、ハロゲン化物などの求核剤。反応には、触媒または特定のpH条件が必要になる場合があります。
形成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は対応する酸化物またはヒドロキシル化誘導体を生成する可能性があり、還元はアミンまたはアルコールを生成する可能性があります。
科学的研究の応用
2-(2-(4-(ジメチルアミノ)ベンジリデン)ヒドラジノ)-N-(3-メトキシフェニル)-2-オキソアセトアミドは、科学研究において様々な応用があります。
化学: 有機合成における試薬として、より複雑な分子の構成要素として使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性を調査されています。
医学: 特に特定の酵素や受容体にターゲットを絞った医薬品開発における治療の可能性を探求されています。
工業: ユニークな特性を持つ特殊化学品や材料の開発に利用されています。
作用機序
2-(2-(4-(ジメチルアミノ)ベンジリデン)ヒドラジノ)-N-(3-メトキシフェニル)-2-オキソアセトアミドの作用機序は、酵素や受容体などの分子標的との相互作用を伴います。この化合物は、特定の経路を阻害または活性化し、望ましい生物学的効果をもたらす可能性があります。その結合親和性、分子ドッキング、経路分析に関する詳細な研究は、その正確な機序を理解するために不可欠です。
類似の化合物との比較
類似の化合物
3-メトキシフェニルイソシアネート: 同様の官能基を持つ有機合成における試薬として使用されます。
1-(ジメチルアミノ)-3-[2-(3-メトキシフェネチル)フェノキシ]-2-プロパノール塩酸塩: ジメチルアミノ基とメトキシフェニル基を持つ別の化合物です。
独自性
2-(2-(4-(ジメチルアミノ)ベンジリデン)ヒドラジノ)-N-(3-メトキシフェニル)-2-オキソアセトアミドは、異なる化学的および生物学的特性を与える特定の官能基の組み合わせのためにユニークです。
類似化合物との比較
Similar Compounds
2-Methoxyphenyl isocyanate: Used as a reagent in organic synthesis with similar functional groups.
1-(Dimethylamino)-3-[2-(3-methoxyphenethyl)phenoxy]-2-propanol hydrochloride: Another compound with a dimethylamino group and methoxyphenyl group.
Uniqueness
2-(2-(4-(Dimethylamino)benzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
357412-75-0 |
|---|---|
分子式 |
C18H20N4O3 |
分子量 |
340.4 g/mol |
IUPAC名 |
N'-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N-(3-methoxyphenyl)oxamide |
InChI |
InChI=1S/C18H20N4O3/c1-22(2)15-9-7-13(8-10-15)12-19-21-18(24)17(23)20-14-5-4-6-16(11-14)25-3/h4-12H,1-3H3,(H,20,23)(H,21,24)/b19-12+ |
InChIキー |
QUYGNLUECKYNPW-XDHOZWIPSA-N |
異性体SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC(=CC=C2)OC |
正規SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC(=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B12015419.png)
![N-(furan-2-ylmethyl)-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12015424.png)
![5-(4-Bromophenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015430.png)


![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B12015452.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12015457.png)




![2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-allyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B12015494.png)
![(5Z)-3-butyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12015500.png)

